Comparative NUDT15 Inhibitory Activity: 2-[(6-Chloropyridazin-3-YL)(methyl)amino]acetic Acid Demonstrates Minimal Target Engagement
While not a potent NUDT15 inhibitor itself, 2-[(6-Chloropyridazin-3-YL)(methyl)amino]acetic acid serves as a crucial negative control and synthetic precursor. In a direct biochemical assay, this compound exhibited an IC50 value of >100,000 nM against human NUDT15, demonstrating essentially no inhibitory activity [1]. In stark contrast, the structurally related lead compound TH1760, which incorporates a more elaborate 6-chloropyridazin-3-yl substituent, displays a potent IC50 of 25 nM against the same target [2]. This quantitative difference confirms that the simple pyridazinylacetic acid core is not sufficient for NUDT15 inhibition and highlights the importance of the specific substitution pattern for activity.
| Evidence Dimension | Inhibitory activity against NUDT15 enzyme |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | TH1760 (a structurally related NUDT15 inhibitor containing a 6-chloropyridazin-3-yl group): IC50 = 25 nM |
| Quantified Difference | Target compound is >4,000-fold less potent than the comparator |
| Conditions | Inhibition of human His-tagged NUDT15 expressed in bacterial system; 1 hour incubation; Malachite green reagent-based assay [1] |
Why This Matters
This data positions the target compound as an ideal 'inactive control' for NUDT15 studies and a versatile starting material for synthesizing more complex, active derivatives, offering a clear choice for researchers needing a non-interfering pyridazine scaffold.
- [1] BindingDB. (n.d.). BDBM50236118 (CHEMBL4065181). Affinity Data: IC50 > 1.00E+5 nM against human NUDT15. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50236118&tag=rep&fil=tg&enzyme=Nucleotide+triphosphate+diphosphatase+NUDT15&pcid=p50007362&submit=summary View Source
- [2] TargetMol. (n.d.). TH1760. Product information. Retrieved from https://www.targetmol.cn View Source
